Cas no 595-31-3 (3-Oxabicyclo[3.2.1]octane-2,4-dione,1,8,8-trimethyl-, (1S,5R)-)
3-Oxabicyclo[3.2.1]octane-2,4-dione,1,8,8-trimethyl-, (1S,5R)- Chemical and Physical Properties
Names and Identifiers
-
- 3-Oxabicyclo[3.2.1]octane-2,4-dione,1,8,8-trimethyl-, (1S,5R)-
- (+)-(1S,3R)-1,2,2-trimethylcyclopentane-1,3-dicarboxylic anhydride
- (1S)-1,8,8-trimethyl-3-oxabicyclo[3.2.1]octane-2,4-dione
- D(-) CAMPHORIC ANHYDRIDE
- (-)-Camphoric anhydride
- (+)-1,2,2-Trimethyl-1,3-cyclopentanedicarboxylic anhydride
- (1S)-1,8,8-Trimethyl-3-oxabicyclo(3.2.1)octane-2,4-dione
- 1,3-Cyclopentanedicarboxylic anhydride, 1,2,2-trimethyl-, (+)-
- 3-Oxabicyclo(3.2.1)octane-2,4-dione, 1,8,8-trimethyl-, (1S)-
- d-Camphoric anhydride
- L-Camphoric anhydride
- 206011E8PL
- Camphoric anhydride, (1S,5R)-
- UNII-206011E8PL
- EN300-7539297
- NSC-4559
- 595-31-3
- NSC 4559
- (1S,5R)-1,8,8-trimethyl-3-oxabicyclo[3.2.1]octane-2,4-dione
- Campher acid anhydride
- 3-Oxabicyclo(3.2.1)octane-2,4-dione, 1,8,8-trimethyl-
- EINECS 200-952-9
- (+/-)-Camphoric acid anhydride, >=98.0% (T)
- (+/-)-1,8,8-Trimethyl-3-oxabicyclo[3.2.1]octane-2,4-dione
- (1S,5R)-1,8,8-TRIMETHYL-3-OXABICYCLO(3.2.1)OCTANE-2,4-DIONE
- (+-)-Camphoric anhydride
- 4NPV7ZZZ2H
- NSC 657821
- NSC-60293
- SCHEMBL17893334
- NSC-657821
- NSC 60293
- dl-Camphoric anhydride
- DTXSID401190476
- EINECS 209-862-4
- 3-OXABICYCLO(3.2.1)OCTANE-2,4-DIONE, 1,8,8-TRIMETHYL-, (1S,5R)-
- (+/-)-camphoric anhydride
- UNII-4NPV7ZZZ2H
- Camphoric anhydride, (+/-)-
-
- Inchi: 1S/C10H14O3/c1-9(2)6-4-5-10(9,3)8(12)13-7(6)11/h6H,4-5H2,1-3H3/t6-,10+/m0/s1
- InChI Key: VFZDNKRDYPTSTP-QUBYGPBYSA-N
- SMILES: O1C([C@@H]2CC[C@@](C1=O)(C)C2(C)C)=O
Computed Properties
- Exact Mass: 182.09432
- Monoisotopic Mass: 182.094
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 0
- Complexity: 293
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.8
- Topological Polar Surface Area: 43.4A^2
Experimental Properties
- Refractive Index: 1.487
- PSA: 43.37
- LogP: 1.51230
3-Oxabicyclo[3.2.1]octane-2,4-dione,1,8,8-trimethyl-, (1S,5R)- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-7539297-0.05g |
(1S,5R)-1,8,8-trimethyl-3-oxabicyclo[3.2.1]octane-2,4-dione |
595-31-3 | 95% | 0.05g |
$166.0 | 2024-05-23 | |
| Enamine | EN300-7539297-0.1g |
(1S,5R)-1,8,8-trimethyl-3-oxabicyclo[3.2.1]octane-2,4-dione |
595-31-3 | 95% | 0.1g |
$248.0 | 2024-05-23 | |
| Enamine | EN300-7539297-0.25g |
(1S,5R)-1,8,8-trimethyl-3-oxabicyclo[3.2.1]octane-2,4-dione |
595-31-3 | 95% | 0.25g |
$353.0 | 2024-05-23 | |
| Enamine | EN300-7539297-0.5g |
(1S,5R)-1,8,8-trimethyl-3-oxabicyclo[3.2.1]octane-2,4-dione |
595-31-3 | 95% | 0.5g |
$557.0 | 2024-05-23 | |
| Enamine | EN300-7539297-1.0g |
(1S,5R)-1,8,8-trimethyl-3-oxabicyclo[3.2.1]octane-2,4-dione |
595-31-3 | 95% | 1.0g |
$714.0 | 2024-05-23 | |
| Enamine | EN300-7539297-2.5g |
(1S,5R)-1,8,8-trimethyl-3-oxabicyclo[3.2.1]octane-2,4-dione |
595-31-3 | 95% | 2.5g |
$1399.0 | 2024-05-23 | |
| Enamine | EN300-7539297-5.0g |
(1S,5R)-1,8,8-trimethyl-3-oxabicyclo[3.2.1]octane-2,4-dione |
595-31-3 | 95% | 5.0g |
$2070.0 | 2024-05-23 | |
| Enamine | EN300-7539297-10.0g |
(1S,5R)-1,8,8-trimethyl-3-oxabicyclo[3.2.1]octane-2,4-dione |
595-31-3 | 95% | 10.0g |
$3069.0 | 2024-05-23 | |
| 1PlusChem | 1P00F01G-50mg |
(1S)-1,8,8-trimethyl-3-oxabicyclo[3.2.1]octane-2,4-dione |
595-31-3 | 95% | 50mg |
$260.00 | 2024-04-22 | |
| 1PlusChem | 1P00F01G-100mg |
(1S)-1,8,8-trimethyl-3-oxabicyclo[3.2.1]octane-2,4-dione |
595-31-3 | 95% | 100mg |
$358.00 | 2024-04-22 |
3-Oxabicyclo[3.2.1]octane-2,4-dione,1,8,8-trimethyl-, (1S,5R)- Related Literature
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
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J. M. Granadino-Roldán,M. Fernández-Gómez,A. Navarro,T. Peña Ruiz,U. A. Jayasooriya Phys. Chem. Chem. Phys., 2004,6, 1133-1143
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Haitao Li,Yu Pan,Zhizhi Wang,Shan Chen,Ruixin Guo,Jianqiu Chen RSC Adv., 2015,5, 100775-100782
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
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Chongyang Zhu,Xiaojia Bian,Xin Jia,Ning Tang,Yongqiang Cheng Food Funct., 2020,11, 10635-10644
Additional information on 3-Oxabicyclo[3.2.1]octane-2,4-dione,1,8,8-trimethyl-, (1S,5R)-
Comprehensive Overview of 3-Oxabicyclo[3.2.1]octane-2,4-dione,1,8,8-trimethyl-, (1S,5R)- (CAS No. 595-31-3)
The compound 3-Oxabicyclo[3.2.1]octane-2,4-dione,1,8,8-trimethyl-, (1S,5R)-, identified by its CAS No. 595-31-3, is a bicyclic organic molecule with significant applications in pharmaceuticals, fragrances, and specialty chemicals. Its unique structure, featuring a fused oxabicyclic ring system, makes it a valuable intermediate in synthetic chemistry. Researchers and industries are increasingly interested in this compound due to its stereospecific configuration ((1S,5R)-), which often influences biological activity and material properties.
One of the most searched questions about 3-Oxabicyclo[3.2.1]octane-2,4-dione derivatives revolves around their role in green chemistry and sustainable synthesis. With the growing demand for eco-friendly processes, this compound's potential as a biodegradable precursor or catalyst has gained attention. Its trimethyl substituents contribute to stability, while the dione moiety offers reactivity for further functionalization, aligning with modern trends in circular economy practices.
In the pharmaceutical sector, the (1S,5R)- stereoisomer of 1,8,8-trimethyl-3-oxabicyclo[3.2.1]octane-2,4-dione is studied for its chiral properties, which are critical in drug design. Enantiopure compounds like this are frequently searched in relation to "chiral auxiliaries" and "asymmetric synthesis," highlighting its relevance in developing therapeutics with reduced side effects. Computational chemists also explore its conformational dynamics using molecular modeling tools, a topic trending in AI-driven drug discovery forums.
The fragrance industry values this compound for its potential as a synthetic analog of natural terpenoids. Searches for "sustainable aroma chemicals" often lead to discussions about bicyclic structures like 3-Oxabicyclo[3.2.1]octane-2,4-dione, which can mimic woody or amber notes without relying on endangered plant sources. Regulatory-compliant alternatives are a hot topic, and this CAS 595-31-3 compound fits well within REACH and IFRA guidelines.
From a technical perspective, the compound's oxabicyclo skeleton is a recurring keyword in patents related to polymer modifiers. Its rigidity and oxygen heteroatom make it a candidate for enhancing thermal stability in high-performance materials. Recent publications correlate such structures with "advanced composite materials," a frequently searched term in materials science communities.
Analytical methods for characterizing 1,8,8-trimethyl-3-oxabicyclo[3.2.1]octane-2,4-dione are another area of interest. HPLC and GC-MS protocols for this CAS 595-31-3 compound are often queried by quality control professionals. The stereochemistry ((1S,5R)-) necessitates chiral separation techniques, a niche but growing field in analytical chemistry discussions.
In summary, 3-Oxabicyclo[3.2.1]octane-2,4-dione,1,8,8-trimethyl-, (1S,5R)- represents a multifaceted compound bridging several cutting-edge disciplines. Its CAS No. 595-31-3 serves as a pivotal identifier for researchers exploring sustainable chemistry, enantioselective synthesis, and functional materials—all areas dominating current scientific discourse.
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